Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1431285-71-0
VCID: VC2976329
InChI: InChI=1S/C20H19NO5/c22-17-11-12-21(20(24)25-14-15-7-3-1-4-8-15)13-18(17)26-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2
SMILES: C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate

CAS No.: 1431285-71-0

Cat. No.: VC2976329

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate - 1431285-71-0

Specification

CAS No. 1431285-71-0
Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
IUPAC Name benzyl 3-benzoyloxy-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C20H19NO5/c22-17-11-12-21(20(24)25-14-15-7-3-1-4-8-15)13-18(17)26-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2
Standard InChI Key JDZYNCFMZCGNOC-UHFFFAOYSA-N
SMILES C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Introduction

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom. The compound is characterized by the presence of benzyl and benzoyloxy functional groups, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. These steps may include:

  • Starting Materials: Piperidine derivatives and benzoyl chloride are common starting materials.

  • Reaction Conditions: The use of bases like triethylamine in the presence of benzoyl chloride can enhance the formation of the benzoyloxy group.

  • Purification Methods: Techniques such as chromatography are often employed to purify the final product.

Biological Activity and Potential Applications

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is primarily explored for its potential applications in medicinal chemistry. Its structural features suggest potential activity as an inhibitor or modulator in biochemical pathways, particularly in areas like oncology or neurology where piperidine derivatives have shown promise.

Compound NameStructure FeaturesBiological Activity
Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylatePiperidine ring with benzoyloxy and carbonyl groupsPotential pharmacological properties, possibly acting as an inhibitor or modulator in biochemical pathways
Benzyl 3-bromo-4-oxopiperidine-1-carboxylateContains bromine substituentPotentially cytotoxic
Benzyl 3-(dimethylamino)-4-oxopiperidine-1-carboxylateDimethylamino group presentNeuroactive properties

Research Findings and Future Directions

Research into Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is ongoing, focusing on its potential therapeutic applications. The compound's unique structure could lead to distinct pharmacological profiles that warrant further investigation. Studies on related compounds indicate that piperidine derivatives often exhibit significant biological activity due to their ability to mimic natural substrates or interact with specific binding sites on proteins.

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